molecular formula C17H21N B1652570 Benzenepropanamine, N-(1-phenylethyl)- CAS No. 148717-48-0

Benzenepropanamine, N-(1-phenylethyl)-

Cat. No.: B1652570
CAS No.: 148717-48-0
M. Wt: 239.35 g/mol
InChI Key: RNMIIZKBSKGZEE-UHFFFAOYSA-N
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Description

Benzenepropanamine, N-(1-phenylethyl)-, also known as N-(1-phenylethyl)-3-phenylpropan-1-amine, is an organic compound with the molecular formula C17H21N. This compound features a benzene ring attached to a propanamine chain, which is further substituted with a phenylethyl group. It is a secondary amine and is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, N-(1-phenylethyl)-, typically involves the reductive amination of benzylacetone with phenylethylamine. The reaction is catalyzed by hydrogen in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions usually involve:

    Temperature: 25-50°C

    Pressure: 1-5 atm of hydrogen

    Solvent: Ethanol or methanol

Industrial Production Methods: Industrial production of Benzenepropanamine, N-(1-phenylethyl)-, follows similar synthetic routes but on a larger scale. The process involves:

    Catalyst: Palladium on carbon (Pd/C)

    Reaction Vessel: High-pressure hydrogenation reactors

    Purification: Distillation or recrystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions: Benzenepropanamine, N-(1-phenylethyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Acyl chlorides, anhydrides, alkyl halides

Major Products:

    Oxidation: Imines, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Amides, alkylated amines

Scientific Research Applications

Benzenepropanamine, N-(1-phenylethyl)-, has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Benzenepropanamine, N-(1-phenylethyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors, altering their signaling pathways and leading to various physiological effects.

Comparison with Similar Compounds

  • N-(1-phenylethyl)-N’-phenyl-1,4-phenylenediamine
  • N-ethyl maleimide
  • Phenylethylamine

Comparison: Benzenepropanamine, N-(1-phenylethyl)-, is unique due to its specific structural features, such as the presence of both benzene and phenylethyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, N-ethyl maleimide is primarily used for thiol derivatization, whereas Benzenepropanamine, N-(1-phenylethyl)-, is more versatile in its applications, ranging from organic synthesis to potential therapeutic uses.

Properties

IUPAC Name

3-phenyl-N-(1-phenylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-15(17-12-6-3-7-13-17)18-14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15,18H,8,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMIIZKBSKGZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431207
Record name Benzenepropanamine, N-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148717-48-0
Record name Benzenepropanamine, N-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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